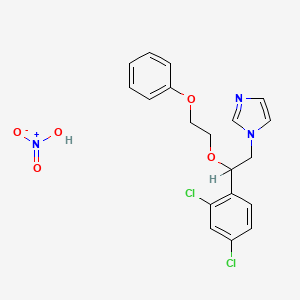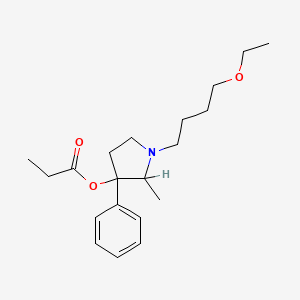
1-(4-Ethoxybutyl)-2-methyl-3-phenyl-3-propionoxypyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Ethoxybutyl)-2-methyl-3-phenyl-3-propionoxypyrrolidine is an organic compound that belongs to the class of pyrrolidines This compound is characterized by its complex structure, which includes an ethoxybutyl group, a methyl group, a phenyl group, and a propionoxy group attached to a pyrrolidine ring
準備方法
The synthesis of 1-(4-Ethoxybutyl)-2-methyl-3-phenyl-3-propionoxypyrrolidine involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine and a carbonyl compound.
Introduction of the Ethoxybutyl Group: The ethoxybutyl group can be introduced via an alkylation reaction using 4-ethoxybutyl bromide and a suitable base.
Addition of the Methyl Group: The methyl group can be added through a methylation reaction using a methylating agent such as methyl iodide.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and an appropriate catalyst.
Incorporation of the Propionoxy Group: The propionoxy group can be added through an esterification reaction using propionic acid and a suitable dehydrating agent.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
化学反応の分析
1-(4-Ethoxybutyl)-2-methyl-3-phenyl-3-propionoxypyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific functional groups.
Hydrolysis: Hydrolysis reactions can break down ester or amide bonds in the presence of acids or bases, yielding carboxylic acids and alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures and pressures. Major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
1-(4-Ethoxybutyl)-2-methyl-3-phenyl-3-propionoxypyrrolidine has several scientific research applications, including:
Chemistry: The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules for research purposes.
Biology: It may serve as a probe or ligand in biochemical studies to investigate enzyme-substrate interactions or receptor binding.
Medicine: The compound could be explored for its potential pharmacological properties, such as anti-inflammatory or analgesic effects.
Industry: It may find applications in the development of specialty chemicals, polymers, or materials with specific properties.
作用機序
The mechanism of action of 1-(4-Ethoxybutyl)-2-methyl-3-phenyl-3-propionoxypyrrolidine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to downstream effects. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses. The exact molecular targets and pathways depend on the specific context and application being studied.
類似化合物との比較
1-(4-Ethoxybutyl)-2-methyl-3-phenyl-3-propionoxypyrrolidine can be compared with other similar compounds, such as:
1-(4-Ethoxybutyl)-2-methyl-3-phenylpyrrolidine: Lacks the propionoxy group, which may affect its chemical reactivity and biological activity.
1-(4-Ethoxybutyl)-2-methyl-3-phenyl-3-acetoxypyrrolidine: Contains an acetoxy group instead of a propionoxy group, potentially altering its pharmacokinetic properties.
1-(4-Ethoxybutyl)-2-methyl-3-phenyl-3-butoxypyrrolidine: Features a butoxy group, which may influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
CAS番号 |
69552-09-6 |
|---|---|
分子式 |
C20H31NO3 |
分子量 |
333.5 g/mol |
IUPAC名 |
[1-(4-ethoxybutyl)-2-methyl-3-phenylpyrrolidin-3-yl] propanoate |
InChI |
InChI=1S/C20H31NO3/c1-4-19(22)24-20(18-11-7-6-8-12-18)13-15-21(17(20)3)14-9-10-16-23-5-2/h6-8,11-12,17H,4-5,9-10,13-16H2,1-3H3 |
InChIキー |
CQTCPBBEDKELIH-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)OC1(CCN(C1C)CCCCOCC)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


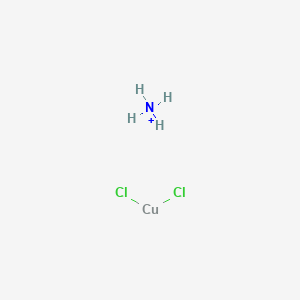


![Benzoic acid, 2-[(3-bicyclo[2.2.1]hept-2-yl-2-methylpropylidene)amino]-, methyl ester](/img/structure/B14469124.png)
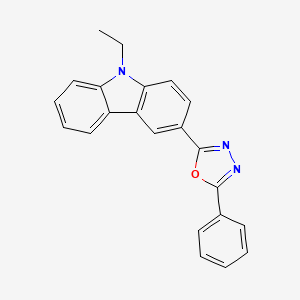
![(E)-but-2-enedioic acid;1-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-[2-(1,3-dioxolan-2-yl)ethyl]piperazine](/img/structure/B14469145.png)

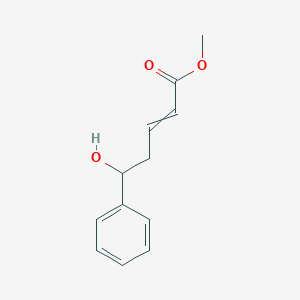

![N-[1-(Pyridin-2-yl)ethylidene]piperidine-1-carbohydrazonothioic acid](/img/structure/B14469162.png)

